molecular formula C22H14ClN3O B231826 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile

Katalognummer B231826
Molekulargewicht: 371.8 g/mol
InChI-Schlüssel: VQWGIAVVVIAMCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile, also known as Lapatinib, is a synthetic small molecule drug that is used in the treatment of breast cancer. It belongs to the class of drugs known as tyrosine kinase inhibitors, which work by blocking the activity of certain enzymes that promote the growth of cancer cells. In

Wirkmechanismus

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile works by inhibiting the activity of two enzymes, HER1 and HER2, which are involved in the growth and proliferation of cancer cells. By blocking the activity of these enzymes, 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile prevents the growth and spread of cancer cells, leading to tumor shrinkage and improved patient outcomes.
Biochemical and Physiological Effects:
1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit cell cycle progression and DNA synthesis. 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for the growth and spread of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile has a number of advantages for use in lab experiments. It is a small molecule drug, which makes it easy to synthesize and manipulate in the lab. It also has a well-characterized mechanism of action, which makes it a useful tool for studying the molecular pathways involved in cancer growth and progression. However, one limitation of 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile is that it is not effective in all types of breast cancer, and its effectiveness can be limited by the development of drug resistance.

Zukünftige Richtungen

There are a number of future directions for research on 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile. One area of interest is the development of new combination therapies that can improve its effectiveness in the treatment of breast cancer. Another area of interest is the development of new formulations of 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile that can improve its pharmacokinetic properties, such as its absorption and distribution in the body. Finally, there is interest in exploring the use of 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile in the treatment of other types of cancer, such as lung and ovarian cancer.
Conclusion:
In conclusion, 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile is a synthetic small molecule drug that is used in the treatment of breast cancer. It works by inhibiting the activity of enzymes involved in cancer growth and proliferation, leading to tumor shrinkage and improved patient outcomes. 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile has a number of advantages for use in lab experiments, but its effectiveness can be limited by the development of drug resistance. There are a number of future directions for research on 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile, including the development of new combination therapies and the exploration of its use in other types of cancer.

Synthesemethoden

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 4-aminophenol to form 4-(4-chlorobenzoyl)amino-phenol. This intermediate is then reacted with 4-fluorobenzonitrile and a reducing agent such as sodium borohydride to form 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile has been extensively studied for its efficacy in the treatment of breast cancer. It has been shown to be effective in the treatment of HER2-positive breast cancer, which accounts for approximately 20-25% of all breast cancer cases. 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile is often used in combination with other chemotherapy drugs, such as capecitabine, to improve its effectiveness.

Eigenschaften

Molekularformel

C22H14ClN3O

Molekulargewicht

371.8 g/mol

IUPAC-Name

1-(4-chlorobenzoyl)-4-phenyl-2H-quinazoline-2-carbonitrile

InChI

InChI=1S/C22H14ClN3O/c23-17-12-10-16(11-13-17)22(27)26-19-9-5-4-8-18(19)21(25-20(26)14-24)15-6-2-1-3-7-15/h1-13,20H

InChI-Schlüssel

VQWGIAVVVIAMCC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(N(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)C#N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(N(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.